

# Application Notes and Protocols for In Vivo Delivery of MDL-800

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## Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

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## Introduction

**MDL-800** is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), an NAD<sup>+</sup>-dependent deacetylase.[1][2] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases, including cancer and inflammatory conditions.[2][3] These application notes provide detailed protocols for the in vivo delivery of **MDL-800**, based on preclinical studies, to aid researchers in designing and executing their own in vivo experiments.

## Data Presentation

### Table 1: In Vitro Activity of MDL-800

Parameter	Cell Line/Assay	Value	Reference
EC50 (SIRT6 Activation)	FDL Assay (RHKK-Ac-AMC)	11.0 ± 0.3 µM	[2]
IC50 (Histone Deacetylation)	BEL-7405 HCC Cells	23.3 µM	[4]
IC50 (Cell Proliferation)	NSCLC Cell Lines	21.5 to 34.5 µM	[2]
EC50 (Cell Proliferation)	BEL-7405 HCC Cells	90.4 µM	[4]

**Table 2: In Vivo Pharmacokinetic Parameters of MDL-800 in Mice**

Administration Route	Dose (mg/kg)	Bioavailability (F%)	Animal Model	Reference
Intraperitoneal (IP)	65	73.6%	C57BL/6J Mice	[2]
Intravenous (IV)	45	N/A	C57BL/6J Mice	[2]
Oral Gavage (PO)	90	Not specified	C57BL/6J Mice	[2]
Intraperitoneal (IP)	30	71.33%	C57BL/6J Mice	[5]
Intravenous (IV)	20	N/A	C57BL/6J Mice	[5]

**Table 3: Summary of In Vivo Efficacy Studies with MDL-800**

Study Type	Animal Model	MDL-800 Dose and Regimen	Key Findings	Reference
Non-Small Cell Lung Cancer (NSCLC)	HCC827 Xenograft Nude Mice	80 mg/kg/day, IP, for 14 days	Marked suppression of tumor growth	<a href="#">[2]</a> <a href="#">[6]</a>
Hepatocellular Carcinoma (HCC)	BEL-7405 Xenograft Mouse Model	50, 100, and 150 mg/kg	Reduction in tumor weight and volume	<a href="#">[4]</a>
Cutaneous Wound Healing	Full-thickness wound mouse model	5 mg/kg and 25 mg/kg, daily injection around wound bed for 7 days	Accelerated wound healing, reduced inflammation	<a href="#">[1]</a>
Metabolic Syndrome	High-fat diet and streptozotocin-induced rat model	Not specified	Improved survival, reduced weight gain, reversed dyslipidemia and hypertension	<a href="#">[7]</a>

## Experimental Protocols

### Protocol 1: Preparation of MDL-800 for In Vivo Administration

This protocol describes two common formulations for preparing **MDL-800** for intraperitoneal injection in rodents.

Formulation A (for Oncology Studies)[\[2\]](#)

Materials:

- **MDL-800** powder
- Dimethyl sulfoxide (DMSO)

- PEG-400
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free vials and syringes

Procedure:

- Prepare a stock solution of **MDL-800** in DMSO.
- For the final formulation, combine the components in the following ratio: 5% DMSO, 30% PEG-400, and 65% saline.
- Ensure the solution is clear and homogenous before administration.
- Adjust the pH of the final solution to 7.0-8.0.
- The mixed solution should be used immediately for optimal results.

Formulation B (for Wound Healing Studies)[\[1\]](#)

Materials:

- **MDL-800** powder
- Polyethylene glycol 400 (PEG-400)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free vials and syringes

Procedure:

- Prepare a stock solution of **MDL-800**.
- Dilute the **MDL-800** stock solution in sterile saline containing 5% PEG-400 to the desired final concentration.
- Warm the sterile saline with 5% PEG-400 to 37°C before mixing.

- Shake the final solution to ensure it is uniform before administration.

## Protocol 2: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[2][6]

This protocol outlines the establishment of a subcutaneous xenograft model of NSCLC to evaluate the anti-tumor efficacy of **MDL-800**.

Materials:

- HCC827 human NSCLC cells
- Female BALB/c nude mice (4-6 weeks old)
- Matrigel (or similar basement membrane matrix)
- Sterile PBS
- Calipers
- **MDL-800** formulated as described in Protocol 1 (Formulation A)
- Vehicle control (5% DMSO, 30% PEG-400, 65% saline)

Procedure:

- **Cell Preparation:** Culture HCC827 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^7$  cells/mL.
- **Tumor Implantation:** Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment and control groups. Measure tumor volume with calipers regularly (e.g., every 2-3 days) using the formula:  
Volume = (width)<sup>2</sup> x length/2.

- **MDL-800 Administration:**
  - Treatment Group: Administer **MDL-800** intraperitoneally at a dose of 80 mg/kg daily for 14 days.[\[2\]](#)[\[6\]](#)
  - Control Group: Administer an equivalent volume of the vehicle control on the same schedule.
- **Endpoint Analysis:** At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumor tissue can be processed for further analysis, such as Western blotting for p-MEK, p-ERK, and histone H3 deacetylation, and immunohistochemistry for Ki-67.[\[2\]](#)

## Protocol 3: Cutaneous Wound Healing Model[\[1\]](#)

This protocol describes a full-thickness excisional wound model in mice to assess the pro-healing and anti-inflammatory effects of **MDL-800**.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Anesthetic (e.g., pentobarbital sodium)
- Electric razor and depilatory cream
- Surgical scissors and forceps
- 8 mm biopsy punch
- **MDL-800** formulated as described in Protocol 1 (Formulation B)
- Vehicle control (sterile saline with 5% PEG-400)
- Digital camera for wound imaging

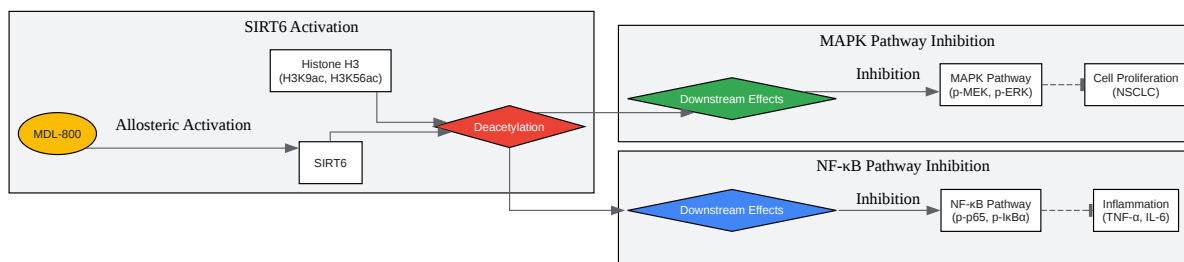
Procedure:

- **Animal Preparation:** Anesthetize the mice and shave the dorsal fur.

- **Wound Creation:** Create two full-thickness excisional wounds on the dorsum of each mouse using an 8 mm biopsy punch.
- **Group Allocation:** Randomly divide the mice into three groups:
  - Vehicle control
  - Low-dose **MDL-800** (5 mg/kg)
  - High-dose **MDL-800** (25 mg/kg)
- **MDL-800 Administration:** Administer the assigned treatment by daily injection around the wound bed for 7 consecutive days.[\[1\]](#)
- **Wound Healing Assessment:**
  - Photograph the wounds at regular intervals (e.g., days 0, 3, 6, 9, 12, 15, and 18) to document wound closure.
  - At selected time points (e.g., day 9 and 18), euthanize a subset of mice from each group and harvest the wound tissue.
- **Histological and Molecular Analysis:**
  - Process the harvested tissue for hematoxylin and eosin (H&E) staining to assess re-epithelialization and tissue morphology.
  - Perform Masson's trichrome staining to evaluate collagen deposition.
  - Conduct immunohistochemistry for markers of angiogenesis (e.g., CD31) and inflammation (e.g., TNF- $\alpha$ , IL-6).[\[1\]](#)
  - Perform Western blotting on tissue lysates to analyze the expression of proteins in the NF- $\kappa$ B signaling pathway (e.g., p-p65, p-I $\kappa$ B $\alpha$ ).[\[1\]](#)

## Visualizations

## Signaling Pathways

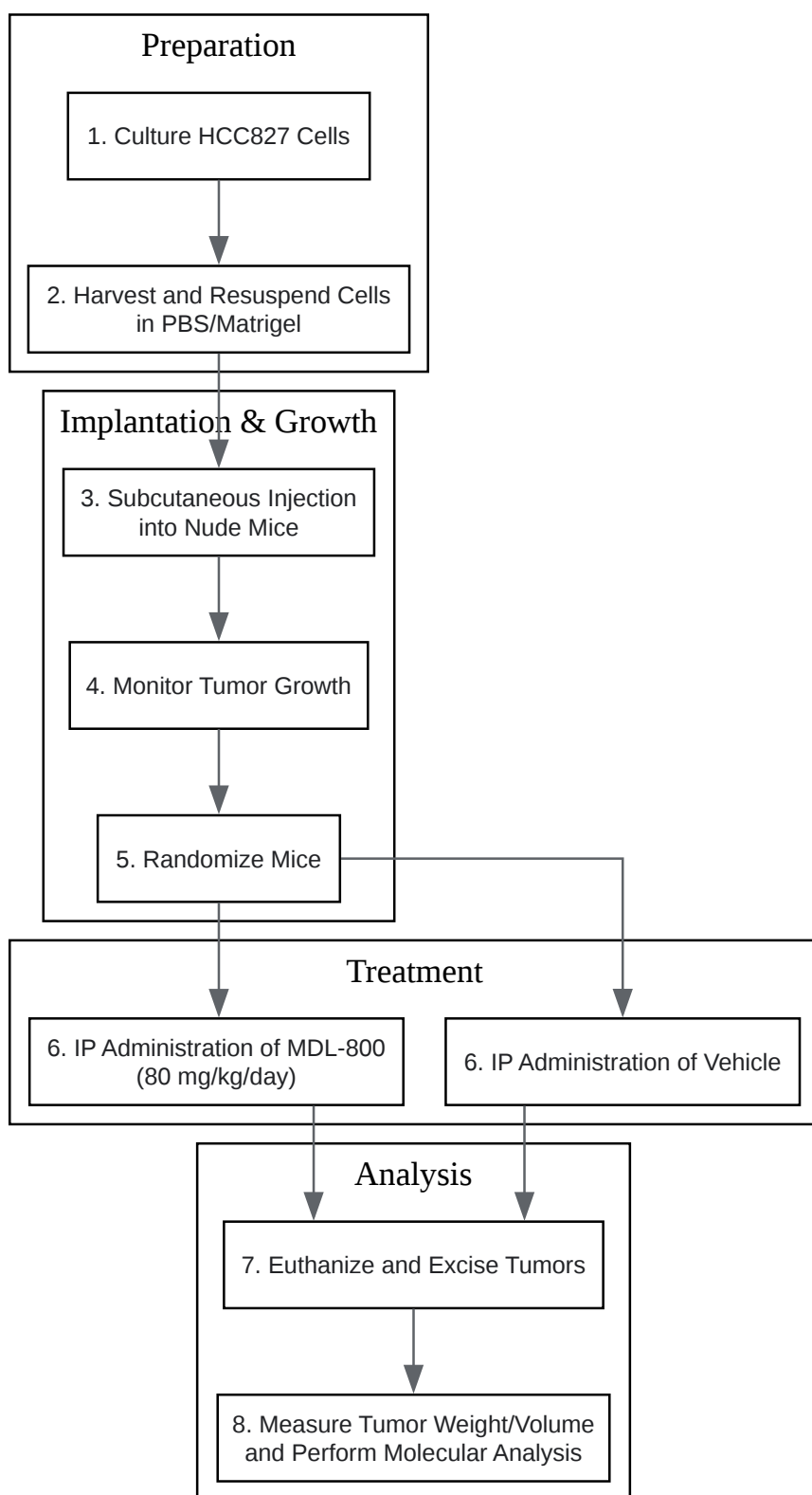


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Caption: Signaling pathways modulated by **MDL-800**.

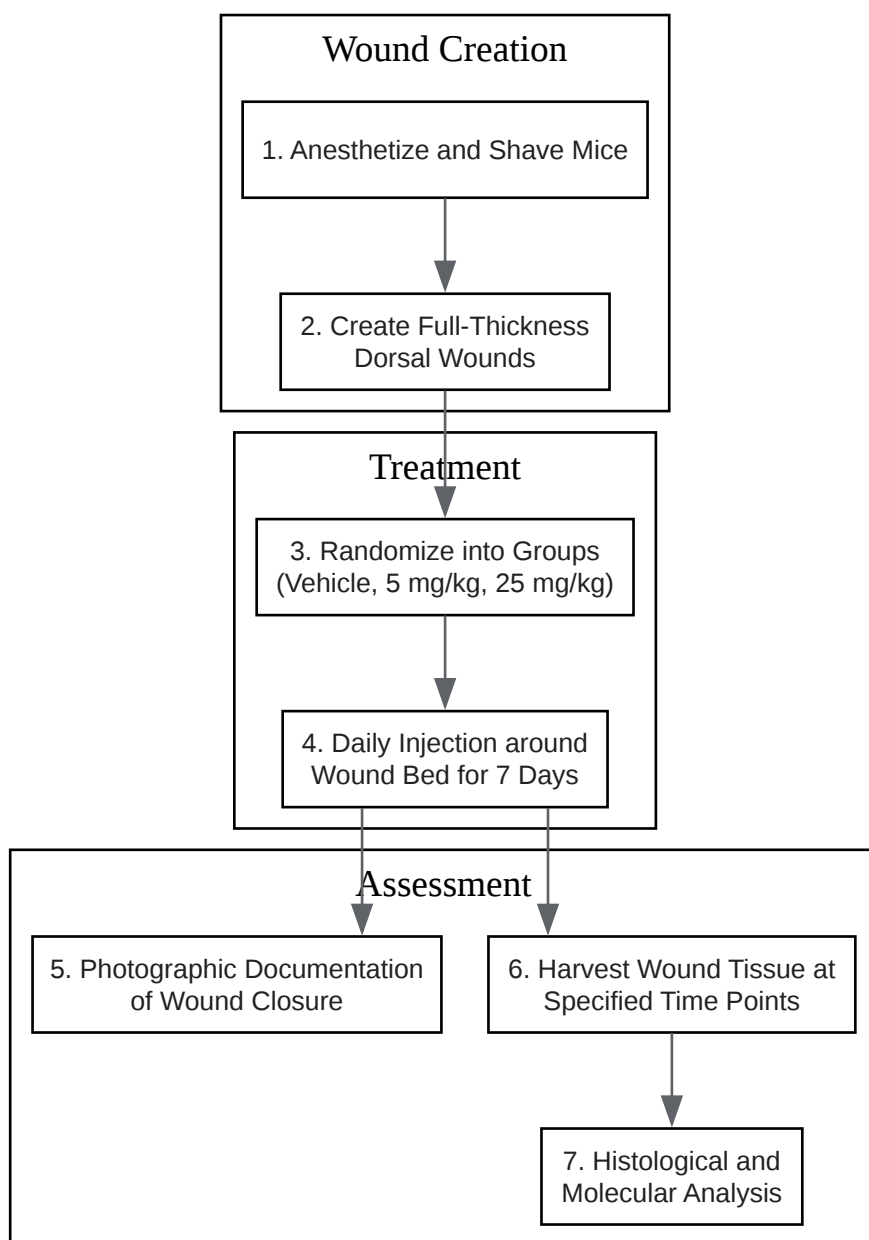
## Experimental Workflows





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Caption: NSCLC xenograft model workflow.



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Caption: Cutaneous wound healing model workflow.

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